molecular formula C5H4FNO B13031645 5-fluoro-1H-pyrrole-2-carbaldehyde

5-fluoro-1H-pyrrole-2-carbaldehyde

Cat. No.: B13031645
M. Wt: 113.09 g/mol
InChI Key: XLVPYILAGRFONZ-UHFFFAOYSA-N
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Description

5-fluoro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound containing a pyrrole ring substituted with a fluorine atom at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a fluorinated precursor with a pyrrole derivative under controlled conditions. For example, a high-pressure autoclave can be used to react a fluorinated compound with acetonitrile and glacial acetic acid in the presence of platinum and carbon catalysts . The reaction is carried out under hydrogen pressure at elevated temperatures, followed by purification steps to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The process may also involve additional purification steps, such as recrystallization and chromatography, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: 5-fluoro-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-fluoro-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

similar compounds, such as vonoprazan, act as potassium-competitive acid blockers and are used in the management of gastrointestinal ulcers and esophageal reflux. The molecular targets and pathways involved in the action of 5-fluoro-1H-pyrrole-2-carbaldehyde may include interactions with enzymes and receptors relevant to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-pyrrole-3-carbaldehyde: Another fluorinated pyrrole derivative with similar chemical properties.

    5-chloro-1H-pyrrole-2-carbaldehyde: A chlorinated analog with comparable reactivity.

    5-bromo-1H-pyrrole-2-carbaldehyde: A brominated analog used in similar applications.

Uniqueness

5-fluoro-1H-pyrrole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C5H4FNO

Molecular Weight

113.09 g/mol

IUPAC Name

5-fluoro-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C5H4FNO/c6-5-2-1-4(3-8)7-5/h1-3,7H

InChI Key

XLVPYILAGRFONZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)F)C=O

Origin of Product

United States

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